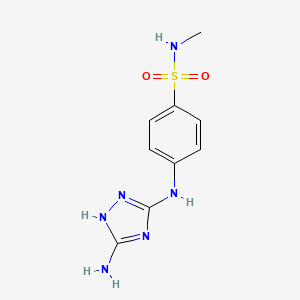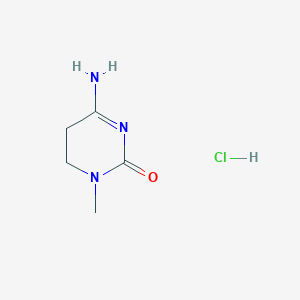
2-Benzyloctahydro-1H-isoindol-4-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyloctahydro-1H-isoindol-4-amine (2-BHIA) is an organic compound with a molecular weight of 273.39 g/mol. It is a derivative of isoindole, an important class of compounds used in the synthesis of a wide range of compounds. 2-BHIA is a versatile compound with a wide range of applications in scientific research, laboratory experiments, and drug development.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indol-Derivate, wie 2-Benzyloctahydro-1H-isoindol-4-amin, wurden auf ihre potenziellen antiviralen Eigenschaften untersucht. Verbindungen mit dem Indol-Kern haben eine hemmende Wirkung gegen verschiedene Viren gezeigt, darunter Influenza A und Coxsackie B4-Virus. Diese Verbindungen binden mit hoher Affinität an mehrere Rezeptoren, was bei der Entwicklung neuer Therapeutika für Virusinfektionen von Vorteil sein kann .
Entzündungshemmende Eigenschaften
Das Indol-Gerüst ist in vielen synthetischen Arzneimittelmolekülen vorhanden, die entzündungshemmende Wirkungen zeigen. Durch die Modulation entzündlicher Signalwege können diese Verbindungen zur Behandlung chronisch-entzündlicher Erkrankungen beitragen. Die Forschung an Indol-Derivaten erweitert die Möglichkeiten für neue entzündungshemmende Medikamente .
Anticancer-Anwendungen
Indolbasierte Verbindungen wurden auf ihre Antitumoraktivität untersucht. Sie können mit Krebszellsignalwegen interagieren, was möglicherweise zur Entwicklung neuer Antitumormedikamente führt. Die Fähigkeit dieser Verbindungen, an verschiedene zelluläre Ziele zu binden, macht sie zu vielversprechenden Kandidaten für die Krebstherapieforschung .
Antimikrobielle Wirkungen
Die strukturelle Komplexität von Indol-Derivaten bietet ein breites Spektrum an antimikrobieller Aktivität. Diese Verbindungen waren gegen verschiedene Stämme von Mikroorganismen wirksam und sind daher wichtig für die Entwicklung neuer antimikrobieller Mittel. Das antimikrobielle Potenzial von this compound könnte zur Behandlung bakterieller Infektionen genutzt werden .
Proteomforschung
This compound wird in der Proteomforschung eingesetzt. Seine molekulare Struktur ermöglicht Wechselwirkungen mit Proteinen, die für das Verständnis von Proteinfunktionen und -interaktionen entscheidend sein können. Diese Anwendung ist entscheidend für die Weiterentwicklung des Bereichs der Proteomik und die Entwicklung neuer therapeutischer Strategien .
Neuropharmakologische Studien
Indol-Derivate sind dafür bekannt, das zentrale Nervensystem zu beeinflussen und bieten potenzielle neuropharmakologische Anwendungen. Sie können verwendet werden, um Neurotransmittersysteme zu untersuchen und Medikamente für neurologische Erkrankungen zu entwickeln. Die spezifischen Wirkungen von this compound auf neuronale Signalwege könnten zu Durchbrüchen in der Neuropharmakologie führen .
Wirkmechanismus
Target of Action
The primary targets of 2-benzyloctahydro-1H-isoindol-4-amine are currently unknown. This compound is a biochemical used for proteomics research
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein-related pathways
Result of Action
The molecular and cellular effects of 2-benzyloctahydro-1H-isoindol-4-amine’s action are currently unknown. As a biochemical used in proteomics research , it may influence protein expression or function, but specific effects will depend on the compound’s targets and mode of action.
Biochemische Analyse
Biochemical Properties
2-Benzyloctahydro-1H-isoindol-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions can vary, including binding to active sites or allosteric sites, leading to inhibition or activation of the enzyme’s function .
Cellular Effects
The effects of 2-benzyloctahydro-1H-isoindol-4-amine on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events . Additionally, changes in gene expression induced by this compound can lead to alterations in cellular metabolism, impacting processes such as energy production and biosynthesis .
Molecular Mechanism
At the molecular level, 2-benzyloctahydro-1H-isoindol-4-amine exerts its effects through specific binding interactions with biomolecules . It can bind to enzymes, either inhibiting or activating their activity, depending on the context . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
The effects of 2-benzyloctahydro-1H-isoindol-4-amine can change over time in laboratory settings. Its stability and degradation are important factors to consider . Over time, the compound may degrade, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, which may be reversible or irreversible depending on the context .
Dosage Effects in Animal Models
In animal models, the effects of 2-benzyloctahydro-1H-isoindol-4-amine vary with different dosages . At lower doses, it may have beneficial effects, such as enhancing certain metabolic pathways or improving cellular function . At higher doses, toxic or adverse effects can be observed, including cellular damage or disruption of normal physiological processes . Threshold effects are also noted, where a specific dosage range is required to achieve the desired effect without causing harm .
Metabolic Pathways
2-Benzyloctahydro-1H-isoindol-4-amine is involved in several metabolic pathways . It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels . For example, it may enhance or inhibit specific enzymatic reactions, thereby altering the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of 2-benzyloctahydro-1H-isoindol-4-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can affect its efficacy and potential side effects, as it may concentrate in certain tissues or organs .
Subcellular Localization
The subcellular localization of 2-benzyloctahydro-1H-isoindol-4-amine is crucial for its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall impact on cellular processes .
Eigenschaften
IUPAC Name |
2-benzyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c16-15-8-4-7-13-10-17(11-14(13)15)9-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDUBZVXFIONOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C(C1)N)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1288552.png)
![6-Bromo-8-methylimidazo[1,2-a]pyrazine](/img/structure/B1288553.png)




![Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate](/img/structure/B1288581.png)





